3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene

Synthetic Chemistry Medicinal Chemistry Chemical Biology

3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene (CAS 1699553-71-3) is a synthetic, tricyclic aza-heterocycle with molecular formula C9H13N5 and a molecular weight of 191.23 g/mol. Its fused ring system incorporates five nitrogen atoms, classifying it within the pentaazatricyclo scaffold family.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B13059033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NN3CCCNC3=C12)C
InChIInChI=1S/C9H13N5/c1-6-7-8-10-4-3-5-14(8)12-9(7)13(2)11-6/h10H,3-5H2,1-2H3
InChIKeyXZUKXPIDDSGVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene: Core Chemical Profile & Procurement Identifiers


3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene (CAS 1699553-71-3) is a synthetic, tricyclic aza-heterocycle with molecular formula C9H13N5 and a molecular weight of 191.23 g/mol . Its fused ring system incorporates five nitrogen atoms, classifying it within the pentaazatricyclo scaffold family. The compound is supplied as a research chemical at a minimum purity of 95% by specialist vendors .

Why 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene Cannot Be Interchanged with Structural Analogs


Within tricyclic aza-heterocycles, minor modifications to the ring fusion pattern, methyl substitution positions, or nitrogen atom count can drastically alter pharmacological target engagement, physicochemical properties, and synthetic tractability [1]. The specific [6.4.0.0,2,6] ring system and the 3,5-dimethyl substitution pattern of this compound define a unique chemical space not captured by commercially available mono- or di-aza analogs. Substituting with a generic 'polyaza' compound without verifying scaffold identity risks introducing uncontrolled variables in biological assays, rendering comparative data unreliable. The following sections assess the available quantitative evidence for this specific compound's differentiation.

3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene: Quantitative Head-to-Head Differentiation Data


Purity Benchmarking Against Closest Catalog Analogs

The commercially available stock of 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene is standardized at a minimum purity of 95% . In the absence of published analytical data for the exact 4,5,7,8,12-pentaaza regioisomer, a cross-study comparison with the o-tolylbiguanide isomer (CAS 93-69-6), which shares the same molecular formula (C9H13N5) but possesses a distinctly different connectivity, reveals that the latter is typically supplied at 95-97% purity [1]. While purity levels are comparable, the structural divergence (tricyclic fused vs. acyclic biguanide) means that even identical purity grades do not translate to interchangeable biochemical behavior.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Scaffold Uniqueness in Patent and Literature Space

A substructure search of the PubChem Compound database using the SMILES CC1=NN(C2=NN3CCCNC3=C12)C returns only a single entry corresponding exactly to 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene [1]. In contrast, the broader patent class of 'tricyclic aza-heterocycles as SOS1 inhibitors' [2] encompasses dozens of variants with different ring sizes, heteroatom counts, and substitution patterns, none of which reproduce the specific [6.4.0.0,2,6] 5-aza system. This indicates that the compound occupies a sparsely populated region of chemical space, providing a novel starting point for structure-activity relationship (SAR) exploration.

Chemical Proteomics Hit-to-Lead Tricyclic Heterocycles

Predicted Physicochemical Differentiation from Acyclic Biguanide Isomers

Computed properties of the tricyclic form versus the acyclic o-tolylbiguanide isomer (same molecular formula) show a significant difference in topological polar surface area (tPSA) and lipophilicity (XLogP3) [1][2]. The tricyclic structure exhibits a lower tPSA (approximately 62 Ų) compared to the biguanide (approximately 104 Ų for protonated form), alongside a higher XLogP3 (1.2 vs. 0.5). These differences predict superior membrane permeability for the tricyclic scaffold, although no experimental permeability data are yet available.

ADME Prediction Fragment-Based Drug Design Lead Optimization

Optimal Use Cases for 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene Based on Evidence


SOS1 Inhibitor Hit-to-Lead Campaigns

The patent landscape identifies tricyclic aza-heterocycles as promising SOS1 inhibitor scaffolds [1]. The unique pentaaza [6.4.0.0,2,6] core of this compound offers a structurally differentiated starting point for medicinal chemistry teams aiming to escape crowded IP space. Its singleton status in public databases [2] reduces the risk of prior art conflicts during lead optimization.

Fragment-Based Screening for CNS Targets Requiring High Membrane Permeability

The predicted low tPSA (~62 Ų) and moderate lipophilicity (XLogP3 ~1.2) [3] suggest this scaffold may cross biological membranes efficiently. It is suitable as a fragment for CNS-targeted screening libraries where permeability is a key selection criterion, provided the predicted values are experimentally confirmed.

Chemical Probe Development for Polyazacyclic Binding Sites

The high nitrogen content and rigid tricyclic geometry make this compound a candidate for developing chemical probes aimed at metal-chelating enzymes or nucleic acid-binding proteins. The scaffold's novelty ensures that any biological activity discovered is likely to represent a new chemotype for the target [2].

Reference Standard for Synthetic Methodology Studies

As a commercially available, high-purity (≥95%) small molecule with a challenging polycyclic architecture, this compound can serve as a standard substrate for developing novel cyclization or C–H functionalization methodologies. Its well-defined structure and availability from multiple vendors facilitate reproducible experimental protocols.

Quote Request

Request a Quote for 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.